An In-depth Technical Guide to N-(4-methylbenzyl)butan-1-amine: Physicochemical Properties and Data
An In-depth Technical Guide to N-(4-methylbenzyl)butan-1-amine: Physicochemical Properties and Data
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of N-(4-methylbenzyl)butan-1-amine, a secondary amine with potential applications in pharmaceutical and chemical research. Recognizing the critical role of these properties in determining a compound's pharmacokinetic and pharmacodynamic behavior, this document synthesizes available data with established scientific principles to offer a robust resource for laboratory professionals.[1][2][3]
Molecular Identity and Structure
N-(4-methylbenzyl)butan-1-amine is characterized by a butylamine chain attached to a benzyl group, which is further substituted with a methyl group at the para position of the benzene ring.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | N-(4-methylbenzyl)butan-1-amine | N/A |
| CAS Number | 16183-21-4 | [4][5] |
| Molecular Formula | C₁₂H₁₉N | [5] |
| Molecular Weight | 177.29 g/mol | [5] |
Below is a 2D representation of the molecular structure of N-(4-methylbenzyl)butan-1-amine.
Caption: 2D Structure of N-(4-methylbenzyl)butan-1-amine.
Physicochemical Properties
A molecule's physicochemical properties are paramount in drug discovery, influencing everything from solubility and absorption to metabolic stability and target binding.[1][2][3] Due to the limited availability of experimental data for N-(4-methylbenzyl)butan-1-amine, this section presents a combination of known data for analogous compounds and computationally predicted values.
Summary of Physicochemical Data:
| Property | Value | Basis for Value |
| Melting Point | Estimated: Liquid at room temperature | Based on the low melting points of similar structures like N-benzylaniline (35-38 °C) and butan-1-amine (-49 °C).[6][7][8][9] |
| Boiling Point | Estimated: ~240-260 °C | Extrapolated from the boiling points of N-benzylaniline (306-307 °C) and butan-1-amine (78 °C), accounting for increased molecular weight.[6][7][8][9][10] |
| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). | Based on the properties of N-benzylaniline and the general solubility of amines.[10][11] The presence of the nonpolar benzyl and butyl groups suggests limited aqueous solubility. |
| pKa (of the conjugate acid) | Estimated: 10.5 - 11.0 | Based on the pKa of butan-1-amine (~10.6) and the slight electron-donating effect of the 4-methylbenzyl group.[7][9][12] |
| LogP | Estimated: 3.5 - 4.0 | Calculated based on the contributions of the butyl, benzyl, and methyl groups, indicating a lipophilic character. |
Synthesis and Characterization
The synthesis of N-(4-methylbenzyl)butan-1-amine can be achieved through several established methods for the formation of secondary amines. A common and effective approach is the reductive amination of 4-methylbenzaldehyde with butan-1-amine.
Synthetic Workflow Diagram:
Caption: General workflow for the synthesis of N-(4-methylbenzyl)butan-1-amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add butan-1-amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Analytical Characterization
The identity and purity of synthesized N-(4-methylbenzyl)butan-1-amine should be confirmed using a suite of analytical techniques.
Analytical Workflow Diagram:
Caption: Workflow for the analytical characterization of the target compound.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylbenzyl group, the benzylic protons, the protons of the butyl chain, and a broad singlet for the N-H proton. The methyl group on the aromatic ring will appear as a singlet around 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the aromatic ring, the benzylic carbon, the carbons of the butyl chain, and the methyl carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.29 g/mol ). Characteristic fragmentation patterns for benzylamines would also be expected.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching absorption band in the region of 3300-3500 cm⁻¹.
Importance in a Drug Development Context
The physicochemical properties outlined above are crucial for predicting the behavior of N-(4-methylbenzyl)butan-1-amine in a biological system.
-
Lipophilicity (LogP): The estimated LogP suggests that the compound is lipophilic, which may facilitate its passage through cell membranes. However, high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic clearance.[1][2]
-
pKa: The estimated pKa indicates that at physiological pH (7.4), a significant portion of the amine will be protonated. This is important for its interaction with biological targets and can influence its solubility and absorption.[3]
-
Solubility: The predicted low aqueous solubility may present challenges for formulation and oral bioavailability. Strategies to improve solubility, such as salt formation, may be necessary.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of N-(4-methylbenzyl)butan-1-amine. While experimental data for this specific molecule is limited, by leveraging data from analogous compounds and established predictive methods, we can construct a reliable profile to guide further research and development. The provided synthetic and analytical workflows offer practical starting points for laboratory investigation.
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